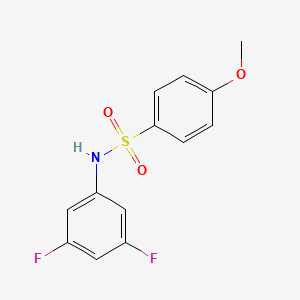
N-(5-bromo-2-methoxybenzyl)-1-butanamine hydrochloride
Overview
Description
N-(5-bromo-2-methoxybenzyl)-1-butanamine hydrochloride, also known as BAMH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BAMH is a selective ligand for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is involved in various physiological processes, including neurotransmission, metabolism, and immune function.
Scientific Research Applications
N-(5-bromo-2-methoxybenzyl)-1-butanamine hydrochloride has been used in various scientific research applications, including drug discovery, behavioral studies, and neuropharmacology. As a selective TAAR1 ligand, N-(5-bromo-2-methoxybenzyl)-1-butanamine hydrochloride has been shown to modulate the activity of dopaminergic and serotonergic neurons in the brain, which are involved in the regulation of mood, motivation, and reward. N-(5-bromo-2-methoxybenzyl)-1-butanamine hydrochloride has also been used to study the role of TAAR1 in the regulation of metabolism, inflammation, and immune function.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-methoxybenzyl)-1-butanamine hydrochloride involves the binding of the compound to TAAR1, which is expressed in various tissues, including the brain, liver, and immune cells. TAAR1 activation by N-(5-bromo-2-methoxybenzyl)-1-butanamine hydrochloride leads to the activation of downstream signaling pathways, including the cAMP/PKA and ERK/MAPK pathways, which regulate intracellular calcium levels and neurotransmitter release. TAAR1 activation by N-(5-bromo-2-methoxybenzyl)-1-butanamine hydrochloride has been shown to modulate the activity of dopamine and serotonin neurons in the brain, leading to changes in mood, motivation, and reward.
Biochemical and Physiological Effects
N-(5-bromo-2-methoxybenzyl)-1-butanamine hydrochloride has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, metabolism, and immune function. In the brain, N-(5-bromo-2-methoxybenzyl)-1-butanamine hydrochloride has been shown to increase dopamine and serotonin release, leading to changes in mood and motivation. In the liver, N-(5-bromo-2-methoxybenzyl)-1-butanamine hydrochloride has been shown to regulate glucose and lipid metabolism, while in immune cells, N-(5-bromo-2-methoxybenzyl)-1-butanamine hydrochloride has been shown to modulate cytokine release and immune function.
Advantages and Limitations for Lab Experiments
N-(5-bromo-2-methoxybenzyl)-1-butanamine hydrochloride has several advantages for lab experiments, including its high selectivity for TAAR1 and its ability to modulate neurotransmitter release and metabolism. However, N-(5-bromo-2-methoxybenzyl)-1-butanamine hydrochloride has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-(5-bromo-2-methoxybenzyl)-1-butanamine hydrochloride, including the development of more potent and selective TAAR1 ligands, the investigation of the role of TAAR1 in various physiological processes, and the development of therapeutic agents targeting TAAR1. Additionally, the use of N-(5-bromo-2-methoxybenzyl)-1-butanamine hydrochloride in combination with other compounds, such as antidepressants and antipsychotics, may lead to novel treatment strategies for mood and anxiety disorders.
properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO.ClH/c1-3-4-7-14-9-10-8-11(13)5-6-12(10)15-2;/h5-6,8,14H,3-4,7,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIBZUUXGNMYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=CC(=C1)Br)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromo-2-methoxyphenyl)methyl]butan-1-amine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,8-dimethyl-3-{[2-(4-morpholinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4238877.png)
![N-{2-[(1-oxido-3-pyridinyl)carbonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-4-(trifluoromethyl)benzamide](/img/structure/B4238886.png)

![2-({3-[(4-chlorophenyl)thio]propanoyl}amino)-N,N-diethylbenzamide](/img/structure/B4238898.png)
![2-[(4-methoxybenzyl)thio]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4238900.png)

![N-(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-7-yl)-2,2,2-trifluoroacetamide](/img/structure/B4238907.png)
![N-allyl-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4238911.png)
![4-chloro-N-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4238929.png)
![5'-methyl-7'-phenyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one](/img/structure/B4238943.png)

![1-benzoyl-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine](/img/structure/B4238951.png)

![1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B4238956.png)